1h-Indol-6-amine,4-(ethylsulfonyl)-
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Overview
Description
1h-Indol-6-amine,4-(ethylsulfonyl)- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1h-Indol-6-amine,4-(ethylsulfonyl)-, often involves the Fischer indole synthesis. This method uses arylhydrazones and ketones under acidic conditions to form the indole ring . Another common method is the Bischler indole synthesis, which involves the cyclization of ortho-substituted anilines . The Hemetsberger reaction is also used for the regiospecific synthesis of 4- or 6-substituted indoles from ortho- or para-substituted benzaldehydes .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1h-Indol-6-amine,4-(ethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive cyclization can be used to obtain specific indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which have significant biological and pharmacological activities .
Scientific Research Applications
1h-Indol-6-amine,4-(ethylsulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1h-Indol-6-amine,4-(ethylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 1h-Indol-6-amine,4-(methylsulfonyl)-
- 1h-Indol-6-amine,4-(propylsulfonyl)-
- 1h-Indol-6-amine,4-(butylsulfonyl)-
Uniqueness
1h-Indol-6-amine,4-(ethylsulfonyl)- is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-ethylsulfonyl-1H-indol-6-amine |
InChI |
InChI=1S/C10H12N2O2S/c1-2-15(13,14)10-6-7(11)5-9-8(10)3-4-12-9/h3-6,12H,2,11H2,1H3 |
InChI Key |
UYCSGXKBNZAILW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC2=C1C=CN2)N |
Origin of Product |
United States |
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